4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole
Description
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
[4-(4-ethyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C10H12N4S/c1-2-8-6-15-10(13-8)7-3-4-12-9(5-7)14-11/h3-6H,2,11H2,1H3,(H,12,14) |
InChI Key |
DXMKQGIADKITFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C2=CC(=NC=C2)NN |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
A classical approach involves the Hantzsch reaction, where thiourea reacts with α-haloketones in ethanol under reflux. For 4-ethyl substitution, ethyl bromoacetate or ethyl chloroacetoacetate serves as the alkylating agent. VulcanChem reports using ethanol as the solvent and glacial acetic acid as a catalyst, with reflux durations of 6–12 hours to achieve cyclization. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiazole ring.
Key Reaction Conditions
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Glacial acetic acid (1–2 mol%)
-
Temperature: 80–85°C (reflux)
Pyridinyl-Hydrazine Moiety Construction
The 2-hydrazinylpyridin-4-yl group is synthesized through nitration, reduction, and hydrazine substitution sequences.
Nitration and Reduction of Pyridine Derivatives
WO2012003338A1 outlines a route starting with 4-methylpyridine, which undergoes nitration at the 2-position using fuming nitric acid and sulfuric acid. Subsequent reduction with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst yields 2-amino-4-methylpyridine.
Critical Parameters
-
Nitration Temperature: 0–5°C (to prevent over-nitration)
-
Reduction Pressure: 3–5 bar H₂
-
Catalyst Loading: 5 wt% Pd/C
Coupling Thiazole and Pyridinyl-Hydrazine Moieties
The final step involves linking the thiazole and pyridine segments through cross-coupling or nucleophilic substitution.
Nucleophilic Aromatic Substitution
In VulcanChem’s protocol, 2-chloro-4-ethylthiazole reacts with 2-hydrazinylpyridin-4-ol in dimethylformamide (DMF) at 120°C for 24 hours. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the hydrazine, facilitating nucleophilic attack on the thiazole’s chloro-substituted carbon.
Reaction Metrics
Transition Metal-Catalyzed Coupling
WO2012003338A1 proposes a Buchwald-Hartwig amination between 4-ethyl-2-bromothiazole and 2-hydrazinylpyridin-4-amine. Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as ligands, the reaction achieves C–N bond formation in toluene at 100°C.
Catalytic System
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization relies on:
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.75 (q, 2H, CH₂CH₃), 6.90 (d, 1H, pyridine-H), 7.45 (s, 1H, thiazole-H), 8.20 (d, 1H, pyridine-H).
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N thiazole).
Elemental Analysis
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch + Substitution | Cost-effective; uses readily available reagents | Multi-step; moderate yields | 55–70% |
| Buchwald-Hartwig Coupling | High regioselectivity; fewer steps | Requires expensive Pd catalysts | 68–75% |
| Direct Cyclocondensation | Single-pot synthesis | Limited to simple substituents | 60–65% |
Mechanistic Considerations
Cyclization Kinetics
In Hantzsch synthesis, the rate-determining step is the nucleophilic attack of thiourea on the α-haloketone. Polar protic solvents like ethanol stabilize the transition state, accelerating cyclization.
Coupling Reaction Selectivity
Buchwald-Hartwig amination’s success hinges on ligand choice. Bulky ligands like Xantphos prevent β-hydride elimination, favoring C–N bond formation over side reactions.
Scalability and Industrial Feasibility
While lab-scale syntheses achieve ~70% yields, industrial production faces challenges:
Chemical Reactions Analysis
4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the pyridine ring can undergo nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole typically involves the reaction of appropriate hydrazine derivatives with thiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiazole derivatives, including 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole.
- Mechanism of Action : The thiazole ring enhances the compound's ability to interact with microbial targets, leading to significant inhibition of bacterial growth. In particular, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Case Studies :
- A study reported that derivatives similar to 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted that specific modifications in the thiazole structure could enhance antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .
Anticancer Activity
The anticancer properties of thiazole derivatives are also notable:
- Cell Line Studies : Research has indicated that compounds like 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves disruption of mitochondrial function and induction of oxidative stress .
- Experimental Results : In vitro studies have shown significant cytotoxic effects on MCF-7 breast cancer cells, with compounds leading to increased apoptotic cell populations compared to controls .
Computational Studies
To complement experimental findings, computational methods such as molecular docking simulations have been employed to predict binding affinities and interactions between 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole and biological targets.
- Findings : Molecular docking studies indicate strong π–π stacking interactions with key residues in target proteins, which correlate with the observed biological activities .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section compares 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole with related thiazole derivatives, focusing on structural features, synthesis, and biological activities. Key compounds are categorized based on substituents and functional groups.
Thiazole-Hydrazine Derivatives
- Compound 20 (1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine) : Structure: Contains a 3-nitrophenyl group on the thiazole and a pyridin-3-yl-ethylidene hydrazine. Comparison: The 3-nitrophenyl group enhances electron-withdrawing effects, which may increase reactivity compared to the ethyl group in the target compound.
Compound 21 (1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-4-yl)ethylidene)hydrazine) :
- Structure : Similar to Compound 20 but with a pyridin-4-yl substitution.
- Activity : Comparable MAO-B inhibition but reduced antioxidant capacity due to positional isomerism.
- Comparison : The hydrazinylpyridine in the target compound may offer stronger hydrogen-bonding interactions than the ethylidene hydrazine in Compounds 20/21.
Thiazole-Triazole Hybrids
- (E)-5-Benzylidene-2-((E)-2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)thiazol-4(5H)-one (16) : Structure: Combines a benzylidene-thiazolone core with a triazole-ethylidene hydrazine. Synthesis: Prepared via reflux with benzaldehyde and piperidine, yielding a high-melting-point (283°C) crystalline product.
Thiazole-Amine Derivatives
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) : Structure: Features a morpholinomethyl group and a pyridin-3-yl substituent. Synthesis: Involves Mannich reaction with paraformaldehyde and amines. Comparison: The morpholine and benzamide groups enhance hydrophilicity and amide-mediated interactions, contrasting with the lipophilic ethyl group in the target compound.
Bisthiazole COX-2 Inhibitors
- Di-aryl bisthiazoles: Structure: Two thiazole rings linked to aromatic groups. Activity: Act as COX-2 inhibitors via bioisosteric replacement of pyrazole (e.g., celecoxib) or isoxazole (e.g., parecoxib).
Thiazole-Carboxamide Anticancer Agents
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs :
- Structure : Carboxamide substituents at the 5-position of the thiazole.
- Activity : Demonstrated anticancer activity via kinase inhibition.
- Comparison : The carboxamide group enables strong dipole interactions and solubility, whereas the hydrazinylpyridine in the target compound may favor intercalation or metal chelation.
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., 3-nitrophenyl in Compound 20) often exhibit enhanced reactivity and target binding , while electron-donating groups (e.g., ethyl in the target compound) may improve membrane permeability .
- Hydrazine Moieties : Hydrazine-linked derivatives show versatility in bioactivity, from MAO-B inhibition to biofilm reduction in MRSA . The hydrazinylpyridine in the target compound could synergize these effects.
- Synthetic Challenges : Complex hybrids (e.g., Compound 16 ) require multi-step synthesis, whereas the target compound’s simpler structure may facilitate scalable production.
Biological Activity
4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazole ring, known for its diverse pharmacological properties, serves as an essential scaffold in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings, including its synthesis, cytotoxic effects, and structure-activity relationships.
Synthesis of 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole
The synthesis of thiazole derivatives typically involves various methods such as Hantzsch condensation. For 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole, a similar approach can be applied, where hydrazine derivatives are reacted with thiazole precursors. Various studies have reported that modifications in the thiazole structure can significantly influence biological activity, suggesting the importance of careful design in synthesis.
Antiproliferative Activity
Research indicates that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate IC50 values comparable to established chemotherapeutic agents like cisplatin.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole | MDA-MB-231 (breast carcinoma) | TBD |
| 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole | HeLa (cervical carcinoma) | TBD |
Note: TBD indicates that specific IC50 values for this compound need further investigation or are not yet available in the literature.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activities. Compounds containing thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values provide insight into their potential as antimicrobial agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole | Staphylococcus aureus | TBD |
| 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole | Escherichia coli | TBD |
Structure-Activity Relationship (SAR)
The biological activity of thiazoles is often linked to their molecular structure. The presence of specific functional groups can enhance or diminish activity. For example, electron-withdrawing or donating groups at particular positions on the thiazole ring can significantly alter efficacy against cancer cells or microbes.
Case Studies
Several case studies highlight the biological potential of thiazoles:
- Antiproliferative Effects : A study demonstrated that a series of arylidene-hydrazinyl-thiazole derivatives exhibited potent cytotoxicity against MDA-MB-231 and HeLa cells, with some compounds showing IC50 values lower than those of traditional chemotherapeutics .
- Antimicrobial Properties : Research has indicated that thiazoles possess broad-spectrum antimicrobial activity. For instance, derivatives were tested against various pathogens, revealing promising MIC values that suggest their potential as new antibiotic agents .
- Anti-inflammatory Activity : Thiazole derivatives have also been evaluated for anti-inflammatory effects through assays measuring inhibition of protein denaturation and other inflammatory markers. Certain compounds exhibited significant inhibition rates, indicating their therapeutic potential in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole, and what experimental conditions are critical for yield optimization?
The synthesis of thiazole derivatives often employs condensation reactions between α-haloketones and thioamides (Hantzsch synthesis) or cyclization of acylaminoketones (Robinson-Gabriel synthesis). For example, hydrazinylpyridine-thiazole hybrids can be synthesized via catalytic coupling of hydrazine derivatives with pre-functionalized thiazole intermediates. Ethanol is frequently used as a solvent, with LiCl as a catalyst, under reflux conditions (60–80°C). Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to thiazole precursor) are critical for yields >70% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Post-synthesis characterization typically involves:
- Melting point analysis to assess purity (e.g., compounds with similar structures show melting points >250°C) .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrazine linkage. For instance, the hydrazinyl proton appears as a singlet near δ 8.5–9.0 ppm .
- IR spectroscopy to identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=N absorption at ~1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. What structural features of this compound influence its reactivity in further functionalization?
Key reactivity determinants include:
- The hydrazinyl group (-NH-NH₂), which participates in Schiff base formation or coordination with metal ions.
- The pyridinyl ring , enabling π-π stacking interactions or electrophilic substitution at the 4-position.
- The thiazole core , which can undergo alkylation or oxidation at the sulfur atom. Computational studies (e.g., DFT) predict nucleophilic attack at the C5 position of the thiazole due to electron density distribution .
Q. What solvents and catalysts are preferred for large-scale synthesis?
Ethanol and acetone are commonly used for their balance of polarity and boiling points. Catalysts like LiCl enhance nucleophilicity in condensation reactions, while Pd/C or CuI may facilitate cross-coupling for advanced analogs. For example, LiCl in ethanol at reflux improves yields by 15–20% compared to uncatalyzed reactions .
Q. How can researchers troubleshoot low yields during the final cyclization step?
Low yields often arise from:
- Impure intermediates : Recrystallize precursors before cyclization.
- Inadequate temperature control : Maintain reflux temperatures (±2°C) to avoid side reactions.
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres for hydrazine-containing intermediates .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model electron density, frontier molecular orbitals, and tautomeric equilibria. For example, exact exchange terms in hybrid functionals improve accuracy in predicting bond dissociation energies (e.g., C-S bond: ~65 kcal/mol) and nucleophilic sites. Such studies guide the design of analogs with enhanced bioactivity .
Q. What role do transition metal catalysts play in synthesizing thiazole-pyridine hybrids?
Palladium catalysts enable Suzuki-Miyaura cross-coupling to attach aryl groups to the pyridine ring. For instance, coupling 4-bromopyridine with thiazole boronic esters under Pd(PPh₃)₄ catalysis achieves >80% yield. Gold catalysis (e.g., AuCl₃) is also emerging for thiazole fragment synthesis via alkyne cyclization .
Q. How should contradictory data in spectroscopic results (e.g., NMR vs. X-ray) be resolved?
Discrepancies between solution-phase (NMR) and solid-state (X-ray) structures may arise from conformational flexibility or crystal packing effects. Use variable-temperature NMR to assess dynamic processes, and compare with DFT-optimized geometries . For example, a 10° torsion angle difference between NMR (solution) and X-ray (solid) structures was resolved via solvent-dependent NOE experiments .
Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance antimicrobial potency (MIC reduction by 4–8×) .
- Bioisosteric replacement : Replace the ethyl group with cyclopropyl to improve metabolic stability.
- Coordination complexes : Chelate transition metals (e.g., Cu²⁺) via the hydrazine moiety to target DNA gyrase in resistant bacteria .
Q. What enzymatic pathways in microorganisms are implicated in thiazole biosynthesis, and how can they inform synthetic biology approaches?
In Salmonella enterica, the rhodanese domain of ThiI mobilizes sulfur for thiazole biosynthesis, independent of tRNA modification pathways. Heterologous expression of ThiI in E. coli enables in vivo production of thiazole precursors (e.g., HET-P). Knockout studies identify cysteine and glutathione as alternative sulfur donors, suggesting routes for fermentation-based synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
